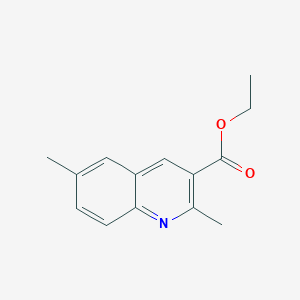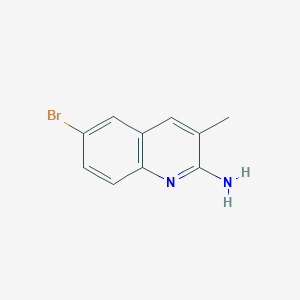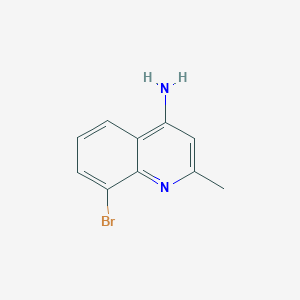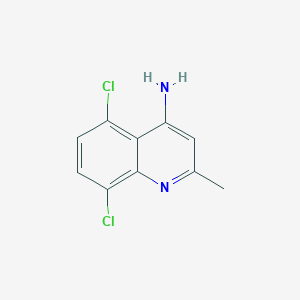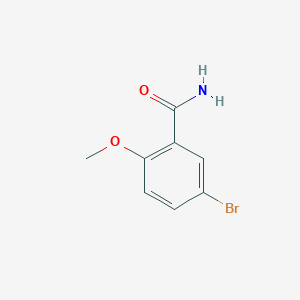
5-ブロモ-2-メトキシベンズアミド
概要
説明
5-Bromo-2-methoxybenzamide is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 5-position and a methoxy group at the 2-position
科学的研究の応用
5-Bromo-2-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
Target of Action
It is known that similar compounds are key intermediates in the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are a class of medications used in diabetes therapy .
Mode of Action
SGLT2 inhibitors work by inhibiting the reabsorption of glucose in the kidney, leading to a reduction in blood glucose levels .
Biochemical Pathways
As a potential intermediate in the synthesis of sglt2 inhibitors, it may influence the glucose reabsorption pathway in the kidneys .
Result of Action
If it acts as an intermediate in the synthesis of sglt2 inhibitors, its action could result in reduced blood glucose levels, potentially beneficial in the treatment of diabetes .
生化学分析
Biochemical Properties
5-Bromo-2-methoxybenzamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with α-glucosidase, an enzyme involved in carbohydrate metabolism . The interaction between 5-Bromo-2-methoxybenzamide and α-glucosidase results in the inhibition of the enzyme’s activity, which can be useful in studying metabolic pathways and developing therapeutic agents for conditions like diabetes.
Cellular Effects
The effects of 5-Bromo-2-methoxybenzamide on cellular processes are diverse and depend on the type of cells and the specific pathways involved. In neuronal cells, for example, this compound has been shown to promote structural and functional plasticity, similar to the effects observed with certain psychedelics . This includes increased neuritogenesis, spinogenesis, and synaptogenesis, which are essential for neural development and function.
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-2-methoxybenzamide involves its binding interactions with specific biomolecules. For instance, its inhibition of α-glucosidase is achieved through direct binding to the enzyme’s active site, preventing substrate access and subsequent catalysis . This mechanism is similar to that of other enzyme inhibitors and highlights the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-methoxybenzamide can change over time due to factors such as stability and degradation. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects on cellular function . Degradation can occur under certain conditions, leading to a decrease in its activity and effectiveness.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-methoxybenzamide in animal models vary with different dosages. At lower doses, the compound has been shown to effectively inhibit α-glucosidase activity without causing significant adverse effects . At higher doses, toxic effects can occur, including disruptions in cellular metabolism and function.
Metabolic Pathways
5-Bromo-2-methoxybenzamide is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. Its inhibition of α-glucosidase affects the breakdown of carbohydrates, leading to changes in metabolic flux and metabolite levels . This interaction is significant for studying metabolic disorders and developing therapeutic agents.
Transport and Distribution
The transport and distribution of 5-Bromo-2-methoxybenzamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, influencing its activity and effectiveness . Understanding these transport mechanisms is essential for optimizing the use of 5-Bromo-2-methoxybenzamide in research and therapy.
Subcellular Localization
The subcellular localization of 5-Bromo-2-methoxybenzamide is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For example, localization to the nucleus can enhance its interactions with transcription factors, while localization to the mitochondria can influence cellular metabolism.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxybenzamide typically involves the bromination of 2-methoxybenzamide. One common method is as follows:
Starting Material: 2-Methoxybenzamide.
Bromination: The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, at room temperature. The bromine selectively substitutes the hydrogen atom at the 5-position of the benzene ring, yielding 5-Bromo-2-methoxybenzamide.
Industrial Production Methods
Industrial production of 5-Bromo-2-methoxybenzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
5-Bromo-2-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation Products: Oxidation can yield compounds like 5-bromo-2-methoxybenzoic acid.
Reduction Products: Reduction can yield compounds like 5-bromo-2-methoxybenzylamine.
類似化合物との比較
Similar Compounds
5-Bromo-2-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
5-Bromo-2-methoxybenzylamine: Similar structure but with an amine group instead of an amide group.
5-Bromo-2-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of an amide group.
Uniqueness
5-Bromo-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its amide group makes it more stable and less reactive compared to its aldehyde or acid counterparts. This stability is advantageous in various applications, particularly in medicinal chemistry, where it can serve as a stable intermediate or final product.
特性
IUPAC Name |
5-bromo-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRKGVNZHGRWSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589280 | |
| Record name | 5-Bromo-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303111-31-1 | |
| Record name | 5-Bromo-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


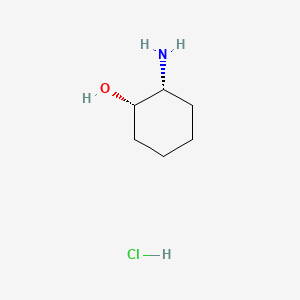

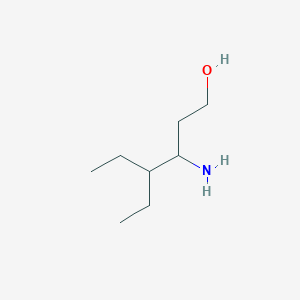
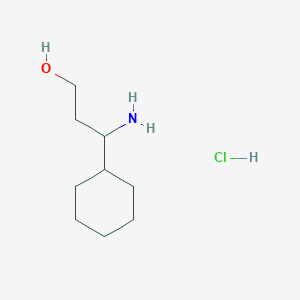


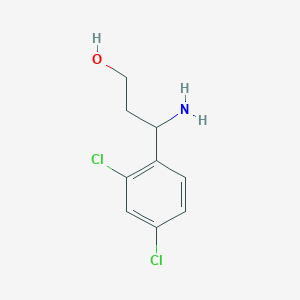
![4-Benzo[1,3]dioxol-5-ylmethyl-piperidine](/img/structure/B1285030.png)
